molecular formula C25H20N2O3 B2680176 (Z)-phenyl 3-(3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)acrylate CAS No. 1007543-36-3

(Z)-phenyl 3-(3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)acrylate

Cat. No.: B2680176
CAS No.: 1007543-36-3
M. Wt: 396.446
InChI Key: XXMCFEVTWGQSIO-VKAVYKQESA-N
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Description

(Z)-phenyl 3-(3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)acrylate is a complex organic compound that belongs to the class of acrylates Acrylates are widely used in various industrial applications due to their highly reactive α,β-unsaturated carboxyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-phenyl 3-(3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)acrylate typically involves the reaction of (Z)-3-(4-methoxyphenyl)-2-propenoic acid with 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

In industrial settings, the production of acrylates often involves continuous flow processes. For example, (meth)acryloyl chloride is reacted with alcohols in the presence of triethylamine in a tubular reactor, resulting in high conversions of alcohols to their corresponding esters within minutes . This method minimizes side products and facilitates the handling of the formed slurry, making it an efficient alternative for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(Z)-phenyl 3-(3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)acrylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the methoxy group or other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

(Z)-phenyl 3-(3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)acrylate has several scientific research applications:

Mechanism of Action

The mechanism of action of (Z)-phenyl 3-(3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)acrylate involves its interaction with specific molecular targets and pathways. For example, it may exert its effects by modulating enzyme activities or interacting with cellular receptors. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-phenyl 3-(3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)acrylate is unique due to the presence of the pyrazole ring and the specific arrangement of the methoxyphenyl and phenyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

phenyl (Z)-3-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O3/c1-29-22-15-12-19(13-16-22)25-20(18-27(26-25)21-8-4-2-5-9-21)14-17-24(28)30-23-10-6-3-7-11-23/h2-18H,1H3/b17-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXMCFEVTWGQSIO-VKAVYKQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C=C2C=CC(=O)OC3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2=NN(C=C2/C=C\C(=O)OC3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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